molecular formula C16H17N3O2 B2560493 N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-47-7

N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2560493
CAS No.: 478249-47-7
M. Wt: 283.331
InChI Key: LFDWKXJHJIDDKC-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” is a synthetic compound with the CAS Number 478249-47-7 . It has a linear formula of C16H17N3O2 and a molecular weight of 283.33 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3O2/c1-11-6-4-5-7-13(11)15(20)12-8-14(17-9-12)16(21)18-10-19(2)3/h4-10,17H,1-3H3/b18-10+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.33 . It is a solid in its physical form .

Scientific Research Applications

Heterocyclic Compounds in Organic Chemistry and Biological Applications

Heterocyclic compounds, such as pyrroles and carboxamides, are crucial in organic chemistry and have a wide range of biological and medicinal applications. Pyrrole derivatives are commonly employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, which makes them suitable for sensing applications as well as for their biological significance (Jindal & Kaur, 2021).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including heterocycles containing nitrogen (such as pyrrole), are identified as lead molecules for synthesizing compounds with potential CNS activity. These compounds range in effects from depression through euphoria to convulsion, highlighting the importance of structural components in drug design for CNS disorders (Saganuwan, 2017).

Supramolecular Chemistry

Calix[4]pyrroles, which share a structural motif with the compound , are used in the self-assembly of supramolecular capsules. These structures are of interest for their potential to form capsules with specific functionalities, indicating that derivatives of pyrrole could be explored for creating new materials with unique encapsulation properties (Ballester, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-(dimethylaminomethylidene)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-6-4-5-7-13(11)15(20)12-8-14(17-9-12)16(21)18-10-19(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDWKXJHJIDDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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